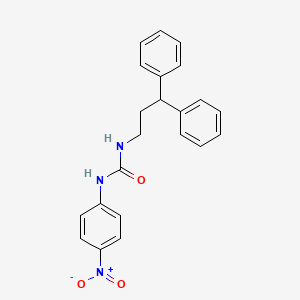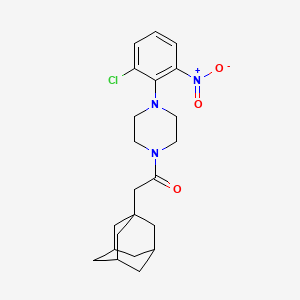
N-(3,3-diphenylpropyl)-N'-(4-nitrophenyl)urea
Descripción general
Descripción
N-(3,3-diphenylpropyl)-N'-(4-nitrophenyl)urea, commonly known as DPPU, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. It is a urea derivative that has been found to possess a range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes.
Mecanismo De Acción
The mechanism of action of DPPU involves its ability to bind to specific sites on ion channels and receptors, thereby modulating their activity. In the case of TRPM8, DPPU binds to a specific site on the channel and prevents it from opening in response to cold temperatures.
Biochemical and Physiological Effects:
DPPU has been found to have a range of biochemical and physiological effects, including the ability to modulate pain perception, regulate body temperature, and affect the activity of various ion channels and receptors. It has also been found to have potential applications in the treatment of various diseases such as cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPPU in lab experiments is its ability to selectively modulate the activity of specific ion channels and receptors, thereby allowing researchers to study their function in greater detail. However, one of the limitations of using DPPU is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research involving DPPU. One area of interest is the development of more selective and potent derivatives of DPPU that can be used to target specific ion channels and receptors. Another area of interest is the investigation of the potential therapeutic applications of DPPU in the treatment of various diseases. Finally, further research is needed to fully understand the mechanisms of action of DPPU and its effects on various biological processes.
Aplicaciones Científicas De Investigación
DPPU has been used extensively in scientific research due to its ability to modulate the activity of various ion channels and receptors. It has been found to be particularly effective in blocking the activity of the TRPM8 ion channel, which is involved in the sensation of cold temperatures.
Propiedades
IUPAC Name |
1-(3,3-diphenylpropyl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-22(24-19-11-13-20(14-12-19)25(27)28)23-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNXFROJIWKCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Diphenylpropyl)-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methyl-5-nitrophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115040.png)
![(2R*,3R*)-3-[methyl(2-phenylethyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4115042.png)

![2-{[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol](/img/structure/B4115051.png)
![N-({[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B4115067.png)
![N-1-adamantyl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4115074.png)
![N-isobutyl-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115077.png)
![N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4115085.png)

![2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4115095.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide](/img/structure/B4115099.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4115104.png)
![N-(3,4-dichlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4115110.png)
![3-phenyl-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4115132.png)